Cas no 1314396-07-0 (benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate)

Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate is a piperidine derivative featuring a benzyl carbamate group and a hydroxyl substituent at the 5-position. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its functionalized structure, which serves as a versatile intermediate for further modifications. The presence of both hydroxyl and carbamate moieties enhances its reactivity, enabling selective transformations such as esterification, alkylation, or coupling reactions. Its stereochemistry and substitution pattern make it a valuable scaffold for the development of bioactive molecules, including potential pharmacophores. The compound is typically handled under controlled conditions due to its sensitivity to moisture and reactive groups.
benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate structure
1314396-07-0 structure
Product name:benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate
CAS No:1314396-07-0
MF:C14H19NO3
MW:249.305564165115
MDL:MFCD20230557
CID:4583377
PubChem ID:71305932

benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 5-Hydroxy-2-Methyl-Piperidine-1-Carboxylic Acid Benzyl Ester
    • 5-Hydroxy-2-Methyl-Piperidine-1-Carboxylic Acid Benzyl Ester(WX642044)
    • BENZYL 5-HYDROXY-2-METHYLPIPERIDINE-1-CARBOXYLATE
    • benzyl (2S,5S)-5-hydroxy-2-methyl-piperidine-1-carboxylate
    • Benzyl-5-hydroxy-2-methylpiperidine-1-carboxylate
    • MFCD30802365
    • benzyl (2S,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate
    • 1314396-07-0
    • CS-0210920
    • PORAIKBIDRNMQN-UHFFFAOYSA-N
    • 1616434-60-6
    • SCHEMBL14876889
    • SY350887
    • (3S,6R)-1-Cbz-6-methylpiperidin-3-ol
    • AS-71044
    • benzyl cis-5-hydroxy-2-methyl-piperidine-1-carboxylate
    • SY350884
    • AKOS027255574
    • MFCD20230557
    • EN300-3253504
    • (+/-) benzyl-5-hydroxy-2-methylpiperidine-1-carboxylate
    • PB48112
    • (3R,6S)-1-Cbz-6-methylpiperidin-3-ol
    • DB-100895
    • 1-Cbz-5-hydroxy-2-methyl-piperidine
    • MFCD30802368
    • PB41353
    • benzyl (2R)-5-hydroxy-2-methylpiperidine-1-carboxylate
    • BENZYL5-HYDROXY-2-METHYLPIPERIDINE-1-CARBOXYLATE
    • benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate
    • MDL: MFCD20230557
    • Inchi: 1S/C14H19NO3/c1-11-7-8-13(16)9-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3
    • InChI Key: PORAIKBIDRNMQN-UHFFFAOYSA-N
    • SMILES: N1(C(OCC2=CC=CC=C2)=O)CC(O)CCC1C

Computed Properties

  • Exact Mass: 249.13649347g/mol
  • Monoisotopic Mass: 249.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8Ų
  • XLogP3: 1.9

benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D762334-100mg
5-Hydroxy-2-methyl-piperidine-1-carboxylic acid benzyl ester
1314396-07-0 95%
100mg
$295 2024-06-06
Chemenu
CM323591-1g
Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate
1314396-07-0 95%
1g
$771 2021-08-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R156156-100mg
benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate
1314396-07-0 95%
100mg
¥1785 2023-09-10
Enamine
EN300-3253504-10.0g
benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate
1314396-07-0 95.0%
10.0g
$2577.0 2025-03-18
Enamine
EN300-3253504-0.1g
benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate
1314396-07-0 95.0%
0.1g
$528.0 2025-03-18
Enamine
EN300-3253504-0.5g
benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate
1314396-07-0 95.0%
0.5g
$575.0 2025-03-18
Enamine
EN300-3253504-1g
benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate
1314396-07-0
1g
$600.0 2023-09-04
A2B Chem LLC
AI29852-100mg
5-Hydroxy-2-methyl-piperidine-1-carboxylic acid benzyl ester
1314396-07-0 95%
100mg
$259.00 2024-01-04
1PlusChem
1P00HSXO-1g
5-Hydroxy-2-methyl-piperidine-1-carboxylic acid benzyl ester
1314396-07-0 95%
1g
$860.00 2023-12-22
1PlusChem
1P00HSXO-250mg
5-Hydroxy-2-methyl-piperidine-1-carboxylic acid benzyl ester
1314396-07-0 95%
250mg
$440.00 2023-12-22

Additional information on benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate

Professional Introduction to Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate (CAS No. 1314396-07-0)

Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate, a compound with the chemical identifier CAS No. 1314396-07-0, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its benzyl moiety and the presence of both hydroxyl and methyl substituents on a piperidine ring, has garnered attention due to its potential applications in drug development and bioorganic synthesis.

The structural framework of Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate consists of a piperidine core, which is a six-membered heterocyclic amine, modified with a hydroxyl group at the fifth position and a methyl group at the second position. The benzyl group attached to the carboxylate functionality at the first position of the piperidine ring enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, there has been a growing interest in piperidine derivatives due to their diverse biological activities. Piperidine scaffolds are commonly found in many pharmacologically active compounds, including antiviral, antipsychotic, and anti-inflammatory agents. The specific modifications present in Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate make it a promising candidate for further investigation in these areas.

One of the most compelling aspects of Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate is its potential role in the synthesis of novel therapeutic agents. The presence of both hydroxyl and methyl groups on the piperidine ring provides multiple sites for functionalization, allowing chemists to explore various derivatization strategies. These strategies can lead to the development of compounds with enhanced pharmacological properties, such as improved bioavailability or targeted action.

Recent studies have highlighted the importance of piperidine derivatives in drug discovery. For instance, modifications of the piperidine ring have been shown to influence binding affinity and selectivity in enzyme inhibition studies. The benzyl group in Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate may also contribute to interactions with biological targets, making it a valuable building block for medicinal chemists.

The compound's potential applications extend beyond academic research. Industrial pharmaceutical companies are increasingly seeking novel intermediates that can streamline synthetic routes and improve yields. Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate fits well into this demand, offering a versatile platform for the development of next-generation pharmaceuticals.

From a synthetic chemistry perspective, Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate is an intriguing molecule due to its structural complexity and functional diversity. The synthesis of this compound involves multi-step reactions that showcase advanced techniques in organic chemistry. These techniques include nucleophilic substitution, cyclization reactions, and protection-deprotection strategies, all of which are critical for achieving high yields and purity.

The hydroxyl group in Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate can be further functionalized through various chemical transformations. For example, it can be converted into an ester or an amide, expanding its utility as a precursor for more complex molecules. Additionally, the presence of the methyl group provides a handle for further derivatization via alkylation or oxidation reactions.

In conclusion, Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate (CAS No. 1314396-07-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive candidate for synthesizing novel bioactive molecules. As research continues to uncover new applications for piperidine derivatives, compounds like Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate will undoubtedly play a crucial role in shaping the future of drug discovery.

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(CAS:1314396-07-0)benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate
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